Cas no 50-22-6 (Corticosterone)

Corticosterone is a naturally occurring steroid hormone belonging to the glucocorticoid class, primarily synthesized in the adrenal cortex. It plays a critical role in regulating metabolism, immune response, and stress adaptation. As a precursor to aldosterone and other corticosteroids, corticosterone is widely used in biochemical and pharmacological research to study glucocorticoid receptor interactions, stress physiology, and endocrine pathways. Its high purity and well-characterized properties make it suitable for in vitro and in vivo studies, ensuring reliable and reproducible results. Corticosterone is also utilized in the development of assays for adrenal function and steroidogenesis research. Proper handling and storage are essential to maintain its stability and efficacy.
Corticosterone structure
Corticosterone structure
Product Name:Corticosterone
CAS No:50-22-6
MF:C21H30O4
MW:346.4605
MDL:MFCD00037715
CID:95542
PubChem ID:24856812
Update Time:2025-06-13

Corticosterone Chemical and Physical Properties

Names and Identifiers

    • CORTICOSTERONE
    • NSC-9705
    • compoundb
    • Corticosteron
    • KENDALL'S 'B'
    • Reichstein's B
    • 17-Deoxycortisol
    • CORTICOSTERONE(RG)
    • KENDALL'S COMPOUND B
    • (8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • Corticosterone solution
    • 11β,21-Dihydroxyprogesterone
    • 11beta,21-Dihydroxyprogesterone
    • 4-Pregnene-11beta,21-diol-3,20-dione
    • NSC 9705
    • Reichstein's substance H
    • Compound B
    • 11-Hydroxycorticoaldosterone
    • 11,21-Dihydroxyprogesterone
    • 11,12-Dihydroxyprogesterone
    • NSC9705
    • 11-be
    • 4793EB71-D789-498E-B641-C5C1C377B9FF
    • (11beta)-11,21-Dihydroxypregn-4-ene-3,2 0-dione
    • bmse000669
    • Lopac0_000220
    • HMS3260L21
    • C 2505
    • SR-01000000082-3
    • Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11-beta)- (9CI)
    • 4-Pregnen-11.beta.,21-diol-3,20-dione
    • (9beta,11alpha)-11,21-dihydroxypregn-4-ene-3,20-dione
    • Pregn-4-ene-3,20-dione, 11.beta.,21-dihydroxy-
    • Pregn-4-ene-3,20-dione, 11-beta,21-dihydroxy-
    • W-105977
    • SPBio_002383
    • Preg-4-ene-3,20-dione,11-b,21-dihydroxy-
    • Prestwick_672
    • NS00000569
    • 11beta,21-Dihydroxy-4-pregnene-3,20-dione
    • 21-dihydroxyprogesterone
    • Opera_ID_1519
    • MLS001424305
    • CCG-101146
    • LP00220
    • HMS2090A08
    • NCGC00258918-01
    • 4-Pregnene-11.beta.,20-dione
    • Corticosterone, >=92%
    • (11-beta)-11,21-Dihydroxypregn-4-ene-3,20-dione
    • Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-
    • AMY22288
    • 11-b,21-Dihydroxypregn-3,20-dione
    • CS-5105
    • CCRIS 6753
    • HB2808
    • Prestwick2_000432
    • DB04652
    • NCGC00022472-05
    • Tox21_303642
    • AKOS016008541
    • HMS1569G06
    • CHEMBL110739
    • (8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one
    • GTPL2869
    • HMS2231F16
    • SR-01000075748
    • NCGC00091029-01
    • 11-.beta.,20-dione
    • NCGC00260905-01
    • 11,21-Dihydroxypregn-4-ene-3,20-dione, (11.beta.)- #
    • 50-22-6
    • (11-BETA)-11,21-DIHYDROXY-PREGN-4-ENE-3,20-DIONE
    • HSCI1_000383
    • Cortico
    • Kendalls Compound B
    • HMS2096G06
    • CMC_13412
    • 11-.beta.,21-Dihydroxypregn-3,20-dione
    • HMS3713G06
    • SMP1_000079
    • D94656
    • AS-75743
    • LMST02030186
    • 4-Pregnene-11.beta.,21-diol-3,20-dione
    • BPBio1_000490
    • 11Beta,21-dihydroxypregn-4-ene-3,20-dione
    • SR-01000000082
    • 11.beta.,21-dihydroxypregn-4-ene-3,20-dione
    • HMS2052G21
    • 4-Pregnene-11 Corticosteron
    • 11b,21-Dihydroxy-4-pregnene-3,20-dione
    • 17-Deoxycortisol;11,21-Dihydroxyprogesterone;Kendall's compound B
    • Kendall's Compound B; 4-Pregnene-11beta,21-diol-3,20-dione; Reichstein's Substance H
    • EU-0100220
    • Compd B
    • Reichsteins Substance H
    • (11beta)-11,21-Dihydroxypregn-4-ene-3,20-dione
    • NCGC00256539-01
    • BDBM50170653
    • Corticosterone, BRN 2339601
    • CAS-50-22-6
    • MLS001074095
    • Compound B nach Kendall
    • W980KJ009P
    • 11
    • EINECS 200-019-6
    • Prestwick0_000432
    • SCHEMBL22612
    • Prestwick1_000432
    • C02140
    • BIDD:PXR0063
    • Corticosterone 100 microg/mL in Acetonitrile
    • Corticosterone, 1mg/ml in Methanol
    • DTXCID702474
    • 11,21-Dihydroxypregn-4-ene-3,20-dione
    • MLS000028536
    • (11.beta.)-11,21-Dihydroxypregn-4-ene-3,20-dione
    • Epitope ID:152207
    • NCGC00022472-17
    • NCGC00022472-08
    • Pregn-4-ene-3, 11,21-dihydroxy-, (11.beta.)-
    • SDCCGSBI-0050208.P002
    • BIDD:ER0495
    • NCGC00022472-06
    • MFCD00037715
    • 11-beta,21-Dihydroxyprogesterone
    • 11-beta,21-Dihydroxypregn-3,20-dione
    • CORTICOSTERONE [MI]
    • Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11.beta.)-
    • HY-B1618
    • Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11b)-
    • Q422543
    • Pregn-4-ene-3, 11.beta.,21-dihydroxy-
    • DTXSID6022474
    • (11?)-11,21-Dihydroxypregn-4-ene-3,20-dione
    • NC00396
    • BRN 2339601
    • Tox21_110879
    • 4-Pregnene-11-beta,21-diol-3,20-dione
    • Tox21_110879_1
    • SR-01000075748-4
    • SMR000058318
    • Substanz H nach Reichstein
    • Tox21_201366
    • NCGC00022472-10
    • Tox21_500220
    • s4752
    • Prestwick3_000432
    • SR-01000075748-1
    • WLN: L E5 B666 OV MUTJ A1 CQ E1 FV1Q
    • BSPBio_000444
    • CHEBI:16827
    • 11.beta.,21-Dihydroxyprogesterone
    • NCGC00022472-07
    • BRD-K73589401-001-04-6
    • Corticosterone, >=98.5% (HPLC)
    • 11b,21-Dihydroxyprogesterone
    • Pregn-4-ene-3,20-dione, 11beta,21-dihydroxy-
    • A
    • HMS3885H22
    • UNII-W980KJ009P
    • Corticosterone, VETRANAL(TM), analytical standard
    • STL564760
    • DA-52062
    • BRD-K73589401-001-23-6
    • Corticosterone
    • MDL: MFCD00037715
    • Inchi: 1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1
    • InChI Key: OMFXVFTZEKFJBZ-HJTSIMOOSA-N
    • SMILES: O([H])[C@@]1([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])(C(C([H])([H])O[H])=O)C([H])([H])C([H])([H])[C@@]2([H])[C@]2([H])C([H])([H])C([H])([H])C3=C([H])C(C([H])([H])C([H])([H])[C@]3(C([H])([H])[H])[C@]21[H])=O

Computed Properties

  • Exact Mass: 346.21400
  • Monoisotopic Mass: 346.21440943g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 20
  • XLogP3: 1.9
  • Topological Polar Surface Area: 74.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 181.0 to 184.0 deg-C
  • Boiling Point: 529.2°C at 760 mmHg
  • Flash Point: 9℃
  • Refractive Index: 1.4430 (estimate)
  • Stability/Shelf Life: Stable, but light sensitive. Incompatible with strong oxidizing agents.
  • PSA: 74.60000
  • LogP: 2.66670
  • Merck: 2538
  • Specific Rotation: D15 +223° (c = 1.1 in alc)
  • Solubility: Soluble in methanol, ethanol, chloroform, slightly soluble in ether, benzene, acetone, insoluble in water, soluble in concentrated sulfuric acid into an orange red solution with strong green fluorescence

Corticosterone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H317
  • Warning Statement: P280
  • Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
  • WGK Germany:3
  • Hazard Category Code: R43
  • Safety Instruction: S36
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • RTECS:GM7650000
  • Hazardous Material Identification: Xi
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R43
  • Safety Term:S36

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Corticosterone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:50-22-6)肾上腺酮
Order Number:LE2473009;LE12920
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:50-22-6)CORTICOSTERONE
Order Number:sfd22856
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
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Amadis Chemical Company Limited
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(CAS:50-22-6)Corticosterone
Order Number:A1203511
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:50
Price ($):317.0/328.0
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Corticosterone Related Literature

Additional information on Corticosterone

Corticosterone (CAS No. 50-22-6): A Comprehensive Guide to Its Biological Significance and Research Applications

Corticosterone (CAS No. 50-22-6) is a naturally occurring steroid hormone produced primarily in the adrenal cortex of vertebrates. As a key intermediate in the synthesis of glucocorticoids, it plays a pivotal role in stress response, metabolism regulation, and immune system modulation. This article delves into the molecular structure, physiological functions, and cutting-edge research trends surrounding this biologically active compound, addressing common queries like "corticosterone vs cortisol" and "corticosterone function in stress."

The molecular formula of corticosterone (C21H30O4) features a characteristic steroid backbone with hydroxyl groups at positions 11 and 21, making it a critical biomarker for hypothalamic-pituitary-adrenal (HPA) axis activity. Recent studies highlight its dual role as both a stress hormone and neuroprotective agent, particularly in research areas such as "corticosterone and anxiety disorders" and "neurosteroid mechanisms." Analytical techniques like LC-MS/MS have revolutionized its quantification in biological samples, addressing the growing demand for "accurate corticosterone measurement" in preclinical studies.

Emerging research on corticosterone (CAS No. 50-22-6) intersects with trending topics in neuroscience and endocrinology. Studies investigating "circadian rhythm of corticosterone secretion" reveal its diurnal fluctuations impact memory consolidation, while its interaction with mineralocorticoid receptors (MRs) in the hippocampus has become a focal point for understanding "stress-related cognitive decline." The compound's role in "gut-brain axis communication" has also gained attention, with 2023 research demonstrating its modulation of intestinal barrier function during chronic stress.

From a translational perspective, corticosterone assays are increasingly utilized in "personalized stress management" approaches and "psychiatric drug development." The development of corticosterone ELISA kits with improved specificity (addressing cross-reactivity issues with 11-dehydrocorticosterone) has been a significant advancement. Researchers exploring "plant-derived corticosterone analogs" for potential adaptogenic effects have identified structural similarities with bioactive phytochemicals, opening new avenues in nutraceutical research.

The pharmaceutical industry maintains strong interest in corticosterone (CAS No. 50-22-6) derivatives for their potential in treating inflammatory conditions. Current "steroidogenesis pathway research" focuses on modulating 21-hydroxylase activity to influence endogenous corticosterone levels, while nanotechnology applications explore "targeted corticosterone delivery" to specific brain regions. These developments address frequently searched terms like "natural ways to balance corticosterone" and "corticosterone in metabolic syndrome," reflecting public interest in holistic health approaches.

In ecological studies, corticosterone measurements have become essential for "wildlife stress assessment," particularly in climate change research examining species' adaptive capacities. The non-invasive detection of corticosterone in feathers or fecal samples represents a methodological breakthrough, answering practical questions about "measuring animal stress hormones." Simultaneously, evolutionary biologists investigate interspecies variations in corticosterone receptor sensitivity to understand stress response adaptations.

Quality standards for research-grade corticosterone (CAS No. 50-22-6) now emphasize isotope-labeled internal standards for precise quantification, responding to the reproducibility crisis in biomedical research. The compound's stability profile – including its sensitivity to light-induced degradation – remains a critical consideration for laboratories handling this molecule. Recent guidelines on "best practices for corticosterone storage" recommend amber vials at -80°C for long-term preservation of reference materials.

Future directions in corticosterone research may explore its epigenetic effects through "glucocorticoid receptor methylation" patterns, or its potential role in "neurogenesis regulation." The development of corticosterone biosensors for real-time monitoring in live organisms represents an exciting technological frontier. As public interest grows in "stress hormone biomarkers" and "HPA axis dysfunction," this versatile steroid continues to offer valuable insights across disciplines from molecular biology to behavioral ecology.

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(CAS:50-22-6)肾上腺酮
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Purity:99%/99%
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